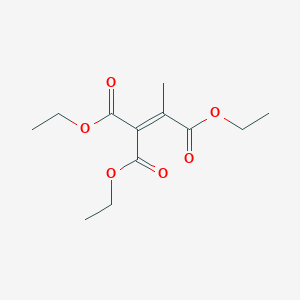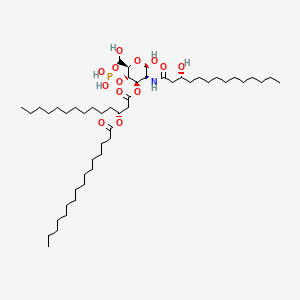
D-Glucose, 2-deoxy-2-(((3R)-3-hydroxy-1-oxotetradecyl)amino)-, 4-(dihydrogen phosphate) 3-((3R)-3-((1-oxohexadecyl)oxy)tetradecanoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“D-Glucose, 2-deoxy-2-(((3R)-3-hydroxy-1-oxotetradecyl)amino)-, 4-(dihydrogen phosphate) 3-((3R)-3-((1-oxohexadecyl)oxy)tetradecanoate)” is a complex organic compound that belongs to the class of glycosylated lipids. These compounds are characterized by the presence of a glucose moiety linked to lipid chains, which can significantly influence their biological activity and solubility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such complex glycosylated lipids typically involves multiple steps, including:
Glycosylation: The attachment of the glucose moiety to the lipid backbone.
Phosphorylation: The addition of phosphate groups to specific positions on the glucose molecule.
Industrial Production Methods
Industrial production of glycosylated lipids often involves enzymatic methods to ensure specificity and yield. Enzymes such as glycosyltransferases and acyltransferases are commonly used to catalyze the reactions under mild conditions, reducing the need for harsh chemicals and high temperatures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can occur at the carbonyl groups.
Substitution: Substitution reactions can take place at the phosphate and hydroxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, nucleophiles like amines and thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry
Biology
In biological research, these compounds are investigated for their role in cell membrane structure and function, as well as their involvement in signaling pathways.
Medicine
Medically, glycosylated lipids are explored for their potential as drug delivery systems, particularly for targeting specific cells or tissues due to their ability to interact with cell membranes.
Industry
Industrially, these compounds are used in the formulation of cosmetics and personal care products, where they can act as moisturizers and emulsifiers.
Mécanisme D'action
The mechanism of action of glycosylated lipids involves their interaction with cell membranes and proteins. The glucose moiety can facilitate binding to specific receptors, while the lipid chains can integrate into the lipid bilayer, affecting membrane fluidity and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycolipids: Compounds with a carbohydrate moiety linked to a lipid.
Phospholipids: Lipids containing a phosphate group.
Sphingolipids: Lipids containing a sphingosine backbone.
Uniqueness
The uniqueness of “D-Glucose, 2-deoxy-2-(((3R)-3-hydroxy-1-oxotetradecyl)amino)-, 4-(dihydrogen phosphate) 3-((3R)-3-((1-oxohexadecyl)oxy)tetradecanoate)” lies in its specific structure, which combines features of glycolipids and phospholipids, potentially offering unique biological activities and applications.
Propriétés
Numéro CAS |
117639-50-6 |
|---|---|
Formule moléculaire |
C50H96NO13P |
Poids moléculaire |
950.3 g/mol |
Nom IUPAC |
[(3R)-1-[(2R,3R,4R,5S,6R)-2-hydroxy-6-(hydroxymethyl)-3-[[(3R)-3-hydroxytetradecanoyl]amino]-5-phosphonooxyoxan-4-yl]oxy-1-oxotetradecan-3-yl] hexadecanoate |
InChI |
InChI=1S/C50H96NO13P/c1-4-7-10-13-16-19-20-21-22-25-28-31-34-37-45(55)61-42(36-33-30-27-24-18-15-12-9-6-3)39-46(56)63-49-47(50(57)62-43(40-52)48(49)64-65(58,59)60)51-44(54)38-41(53)35-32-29-26-23-17-14-11-8-5-2/h41-43,47-50,52-53,57H,4-40H2,1-3H3,(H,51,54)(H2,58,59,60)/t41-,42-,43-,47-,48-,49-,50-/m1/s1 |
Clé InChI |
GSXWIWCWJJPWTG-NWHLJVKFSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)O[C@H](CCCCCCCCCCC)CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OP(=O)(O)O)CO)O)NC(=O)C[C@@H](CCCCCCCCCCC)O |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC1C(C(OC(C1OP(=O)(O)O)CO)O)NC(=O)CC(CCCCCCCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



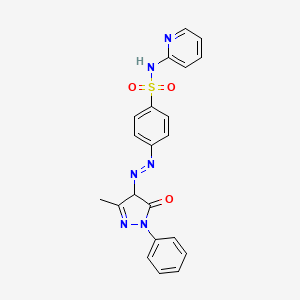
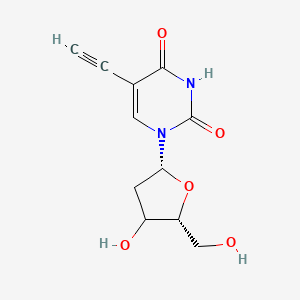

![diethyl-[2-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]-2-oxoethyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B12806527.png)
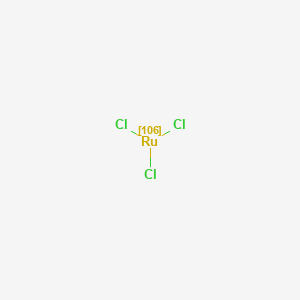
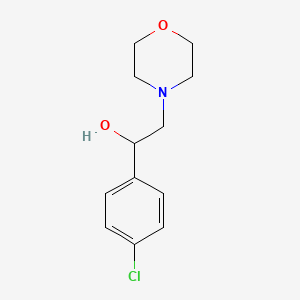
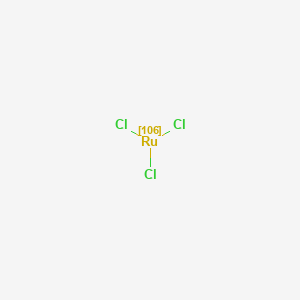
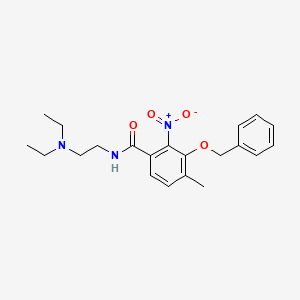
![10-methyl-4-phenyl-11-oxa-5,6λ4,7-trithiatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9-tetraen-12-one](/img/structure/B12806551.png)
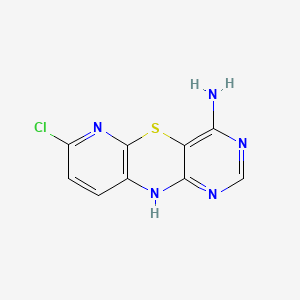
![4-phenyl-4H-thieno[3,2-c]chromene-2-carboxylic acid](/img/structure/B12806561.png)
